4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline is a chemical compound with the molecular formula C22H14Cl4N2S2 and a molecular weight of 512.30 g/mol It is characterized by the presence of two 2,4-dichlorobenzylthio groups attached to a cinnoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline typically involves the reaction of 4,6-dichlorocinnoline with 2,4-dichlorobenzylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced derivatives.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
Scientific Research Applications
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can result in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis((2-chlorobenzyl)thio)cinnoline: Similar structure but with 2-chlorobenzyl groups instead of 2,4-dichlorobenzyl groups.
4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline: Similar structure but with 3,4-dichlorobenzyl groups.
Uniqueness
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline is unique due to the presence of 2,4-dichlorobenzyl groups, which can impart distinct chemical and biological properties compared to its analogs. The specific positioning of the chlorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
6957-45-5 |
---|---|
Molecular Formula |
C22H14Cl4N2S2 |
Molecular Weight |
512.3 g/mol |
IUPAC Name |
4,6-bis[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C22H14Cl4N2S2/c23-15-3-1-13(19(25)7-15)11-29-17-5-6-21-18(9-17)22(10-27-28-21)30-12-14-2-4-16(24)8-20(14)26/h1-10H,11-12H2 |
InChI Key |
JSDIAMVWTGLOBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SCC3=C(C=C(C=C3)Cl)Cl)C(=CN=N2)SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.